molecular formula C8H11NO3 B12894151 (5S)-1,5-diacetylpyrrolidin-2-one

(5S)-1,5-diacetylpyrrolidin-2-one

Katalognummer: B12894151
Molekulargewicht: 169.18 g/mol
InChI-Schlüssel: XHYQSLAIRFZQAS-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5S)-1,5-diacetylpyrrolidin-2-one: is a cyclic organic compound with the following structural formula:

This compound\text{this compound} This compound

It belongs to the class of pyrrolidinones and is characterized by its two acetyl groups attached to the pyrrolidine ring. The compound exhibits interesting chemical and biological properties, making it a subject of scientific investigation.

Vorbereitungsmethoden

Synthetic Routes:: Several synthetic routes exist for the preparation of (5S)-1,5-diacetylpyrrolidin-2-one . One common method involves the cyclization of an appropriate precursor, such as an amino acid derivative or an acyl chloride, under specific reaction conditions. For example, the reaction between an acyl chloride and an amine can yield the desired compound.

Industrial Production:: While not widely used industrially, research laboratories often synthesize this compound for further studies. Its industrial-scale production remains limited due to its specialized applications.

Analyse Chemischer Reaktionen

(5S)-1,5-diacetylpyrrolidin-2-one: participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.

    Substitution: Substitution reactions at the acetyl groups are possible.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, mild reducing agents like sodium borohydride may be used for reduction.

Major products formed from these reactions include derivatives with modified functional groups or altered stereochemistry.

Wissenschaftliche Forschungsanwendungen

Chemistry::

    Intermediate: It serves as an intermediate in the synthesis of more complex molecules.

    Chiral Building Block: Its chiral nature makes it valuable for asymmetric synthesis.

Biology and Medicine::

    Drug Development: Researchers explore its potential as a scaffold for drug design.

    Enzyme Inhibition: It may inhibit specific enzymes due to its structural features.

Industry::

    Fine Chemicals: Used in the production of specialty chemicals.

    Flavor and Fragrance: Some derivatives contribute to flavor and fragrance compositions.

Wirkmechanismus

The exact mechanism by which (5S)-1,5-diacetylpyrrolidin-2-one exerts its effects depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or participate in metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

While unique in its own right, (5S)-1,5-diacetylpyrrolidin-2-one shares similarities with related pyrrolidinones, such as (3R,5S)-5-hydroxymethyl-3-pyrrolidinol . These compounds exhibit diverse biological activities and are essential building blocks in synthetic chemistry.

Eigenschaften

Molekularformel

C8H11NO3

Molekulargewicht

169.18 g/mol

IUPAC-Name

(5S)-1,5-diacetylpyrrolidin-2-one

InChI

InChI=1S/C8H11NO3/c1-5(10)7-3-4-8(12)9(7)6(2)11/h7H,3-4H2,1-2H3/t7-/m0/s1

InChI-Schlüssel

XHYQSLAIRFZQAS-ZETCQYMHSA-N

Isomerische SMILES

CC(=O)[C@@H]1CCC(=O)N1C(=O)C

Kanonische SMILES

CC(=O)C1CCC(=O)N1C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.